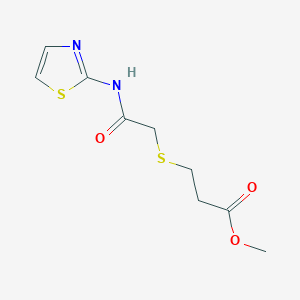
Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the thiazole class of heterocyclic organic compounds. Thiazoles contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress. Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate could potentially be used to develop new antioxidant agents that help in preventing diseases related to oxidative damage, such as neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole moiety have shown significant analgesic and anti-inflammatory activities. This compound could be synthesized into drugs that offer pain relief and inflammation reduction without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial and Antifungal Applications
The thiazol-2-ylamino group is a common feature in many antimicrobial and antifungal agents. Research into Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate could lead to the development of new drugs to treat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Antitumor and Cytotoxic Applications
Thiazole derivatives have been studied for their antitumor and cytotoxic activities. This compound, in particular, may be synthesized into new chemotherapeutic agents that target specific cancer cell lines, offering a more focused and less toxic treatment option for cancer patients .
Neuroprotective Applications
Given the role of thiazole compounds in neurotransmitter synthesis, there’s potential for Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate to be used in the development of neuroprotective drugs. These could aid in the treatment of neurological conditions such as Alzheimer’s and Parkinson’s disease .
Antiviral Applications
The thiazole ring has been identified in several antiretroviral drugs. Research into this compound could contribute to the creation of new antiviral medications, particularly important in the fight against rapidly evolving viruses like HIV .
Agricultural Applications
Thiazole derivatives have found use in the agricultural sector as well, particularly as herbicides and fungicides. Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate could be explored for its efficacy in protecting crops from pests and diseases, contributing to food security .
Industrial Applications
In the industrial realm, thiazole-based compounds are utilized as chemical reaction accelerators and in the synthesis of dyes and pigments. This compound could be investigated for its potential applications in these areas, possibly leading to more efficient production processes .
Mecanismo De Acción
Target of Action
Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the biological targets, affecting their function.
Biochemical Pathways
For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate. For instance, the solubility of thiazole derivatives in different solvents can affect their distribution and bioavailability . .
Propiedades
IUPAC Name |
methyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-14-8(13)2-4-15-6-7(12)11-9-10-3-5-16-9/h3,5H,2,4,6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZXVQSZLVQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)
![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)
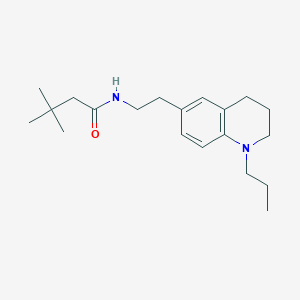
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)
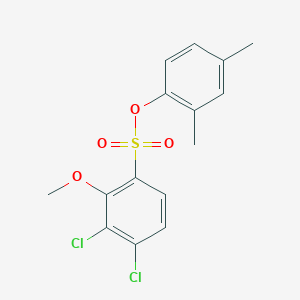
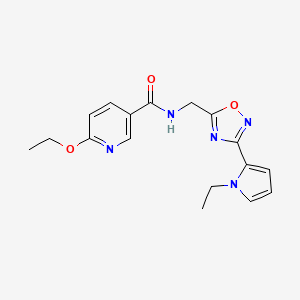
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
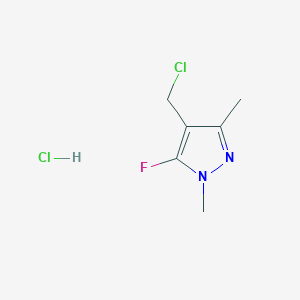
![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)
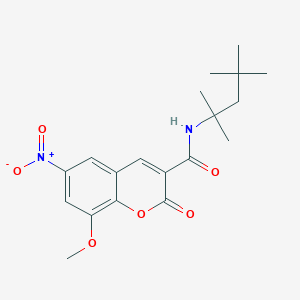
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)